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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and a
proposed synthetic pathway for the chiral compound (1R)-2-(4-methylphenyl)-1-
phenylethanamine. This molecule belongs to the phenethylamine class, a group of compounds
known for their diverse pharmacological activities and presence in numerous endogenous and
synthetic bioactive molecules. The specific stereochemistry and substitution pattern of (1R)-2-
(4-methylphenyl)-1-phenylethanamine suggest its potential for interacting with biological
systems, making it a compound of interest for further investigation in drug discovery and
development.

Chemical Identity

The nomenclature and structural details of the compound are as follows:

Common Name: (R)-alpha-Phenyl-4-methylphenethylamine

IUPAC Name: (1R)-2-(4-methylphenyl)-1-phenylethanamine[1]

Molecular Formula: CisH17N

CAS Number: 30339-32-3
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Table 1: Physicochemical Properties

Property Value Source
Molecular Weight 211.30 g/mol PubChem CID 10138221
XLogP3 3.1 PubChem CID 10138221
Hydrogen Bond Donor Count 1 PubChem CID 10138221
Hydrogen Bond Acceptor

1 PubChem CID 10138221
Count
Rotatable Bond Count 3 PubChem CID 10138221

Proposed Synthesis

A detailed experimental protocol for the synthesis of (1R)-2-(4-methylphenyl)-1-
phenylethanamine is not readily available in the peer-reviewed literature. However, a plausible
synthetic route can be adapted from established methods for the synthesis of structurally
similar chiral phenethylamines. The following proposed protocol is based on the synthesis of
(R)-1-(4-methylphenyl)ethylamine and employs a chiral auxiliary to establish the desired
stereocenter.

Experimental Protocol: Proposed Asymmetric Synthesis

Objective: To synthesize (1R)-2-(4-methylphenyl)-1-phenylethanamine via reductive amination
using a chiral auxiliary.

Materials:

4-Methylphenylacetone

(R)-(+)-1-Phenylethylamine (as chiral auxiliary)

Titanium (V) isopropoxide

Sodium borohydride (NaBHa4)
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e Methanol

o Diethyl ether

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

e Magnesium sulfate (MgSOa)
e Palladium on carbon (Pd/C)
e Hydrogen gas (H2)
Procedure:

e Imine Formation:

o In a round-bottom flask under an inert atmosphere, dissolve 4-methylphenylacetone (1
equivalent) in anhydrous methanol.

o Add (R)-(+)-1-phenylethylamine (1.1 equivalents) to the solution.

o Add titanium (1V) isopropoxide (1.2 equivalents) dropwise while stirring at room
temperature.

o Stir the reaction mixture at room temperature for 12-24 hours to facilitate the formation of
the chiral imine intermediate.

» Diastereoselective Reduction:
o Cool the reaction mixture to 0 °C in an ice bath.
o Slowly add sodium borohydride (1.5 equivalents) in small portions.
o Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

e Work-up and Extraction:
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o Quench the reaction by the slow addition of water.

o Filter the mixture to remove titanium dioxide precipitate.

o Extract the agueous layer with diethyl ether (3 x 50 mL).

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

o Concentrate the solution under reduced pressure to obtain the crude diastereomeric

amine.

o Purification of Diastereomers:

o The diastereomeric mixture can be separated using column chromatography on silica gel,
eluting with a suitable solvent system (e.g., hexane/ethyl acetate with triethylamine).

o Removal of Chiral Auxiliary:
o Dissolve the desired diastereomer in methanol.
o Add a catalytic amount of 10% palladium on carbon.

o Subiject the mixture to hydrogenolysis in a hydrogenation apparatus under a hydrogen
atmosphere (typically 50 psi) until the reaction is complete (monitored by TLC or GC-MS).

o Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced

pressure.
o Final Purification and Salt Formation:

o Purify the resulting (1R)-2-(4-methylphenyl)-1-phenylethanamine by column
chromatography or distillation.

o For stable storage and easier handling, the free base can be converted to its
hydrochloride salt by dissolving it in diethyl ether and bubbling dry HCI gas through the
solution until precipitation is complete. The resulting solid can be collected by filtration and
dried.
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Proposed Synthetic Workflow

Proposed Synthesis of (1R)-2-(4-methylphenyl)-1-phenylethanamine
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Caption: Proposed experimental workflow for the synthesis of (1R)-2-(4-methylphenyl)-1-
phenylethanamine.

Pharmacological Profile

A comprehensive search of the scientific and patent literature did not yield specific quantitative
pharmacological data for (1R)-2-(4-methylphenyl)-1-phenylethanamine. Therefore, information
regarding its receptor binding affinities, functional activity (e.g., Ki, ECso, ICso values), and in
vivo efficacy is not currently available.

Based on its structural similarity to other substituted phenethylamines, it can be hypothesized
that this compound may interact with monoamine transporters (for dopamine, norepinephrine,
and/or serotonin) or various G-protein coupled receptors. However, without experimental data,
its precise mechanism of action, potency, and selectivity remain unknown.

Signaling Pathways

Due to the absence of data identifying the specific biological targets of (1R)-2-(4-
methylphenyl)-1-phenylethanamine, a diagram of its signaling pathways cannot be constructed.
Elucidation of its mechanism of action would require experimental studies, such as radioligand
binding assays and functional assays, to identify its primary molecular targets and subsequent
downstream signaling cascades.

Future Directions

The lack of pharmacological data for (1R)-2-(4-methylphenyl)-1-phenylethanamine highlights
an opportunity for further research. Future studies should focus on:

e Synthesis and Characterization: The synthesis of this compound should be carried out and
its analytical data fully characterized.

 In Vitro Pharmacology: A comprehensive in vitro pharmacological profiling is necessary to
determine its binding affinities and functional activities at a broad range of biological targets,
including monoamine transporters and receptors.

¢ In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo
experiments in appropriate animal models would be warranted to assess its pharmacokinetic
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and pharmacodynamic properties.

This systematic approach will be crucial in determining the therapeutic potential, if any, of this
novel chiral phenethylamine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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